Home > Products > Screening Compounds P13885 > Foliglurax hydrochloride
Foliglurax hydrochloride - 2133294-96-7

Foliglurax hydrochloride

Catalog Number: EVT-511729
CAS Number: 2133294-96-7
Molecular Formula: C23H24ClN3O3S
Molecular Weight: 458.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Foliglurax is classified as a positive allosteric modulator, which means it enhances the receptor's response to its natural ligand without directly activating the receptor itself. The compound's primary source is synthetic, derived from a series of chemical modifications aimed at optimizing its pharmacological properties for central nervous system penetration .

Synthesis Analysis

The synthesis of foliglurax involves several key steps that typically include:

  1. Core Structure Formation: The starting material often involves a thiazepane core, which is crucial for its activity as an mGluR4 modulator.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity for the mGluR4 receptor. This may involve reactions such as amide bond formation or halogenation.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity necessary for biological testing.

Technical parameters during synthesis can include temperature control, reaction time, and solvent choice, which are critical for achieving optimal yields and purity .

Molecular Structure Analysis

The molecular formula of foliglurax hydrochloride is C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S with a molar mass of approximately 421.52 g/mol. Its structure features a complex arrangement that includes:

  • A thiazepane ring
  • Aromatic systems that contribute to hydrophobic interactions
  • Functional groups that facilitate binding to the mGluR4 receptor

The three-dimensional conformation of foliglurax allows it to fit into the allosteric site of the mGluR4 receptor, enhancing its activity without directly activating the receptor .

Chemical Reactions Analysis

Foliglurax participates in various chemical reactions primarily during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: These include nucleophilic substitutions and coupling reactions that form the core structure and introduce functional groups.
  2. Biological Interactions: In vivo, foliglurax modulates the activity of mGluR4 through conformational changes in the receptor, affecting downstream signaling pathways involved in neurotransmission.

Understanding these reactions is crucial for optimizing its pharmacological profile and minimizing side effects .

Mechanism of Action

Foliglurax acts as a positive allosteric modulator of the mGluR4 receptor, enhancing its response to glutamate without mimicking glutamate's action directly. This mechanism involves:

  • Allosteric Binding: Foliglurax binds to an allosteric site on mGluR4, inducing conformational changes that increase receptor sensitivity to glutamate.
  • Signal Modulation: This modulation affects synaptic plasticity and neurotransmitter release in regions of the brain associated with motor control, potentially alleviating symptoms of Parkinson's disease.

Research indicates that foliglurax may help restore synaptic plasticity disrupted in Parkinsonian models .

Physical and Chemical Properties Analysis

Key physical and chemical properties of foliglurax hydrochloride include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data depend on the salt form.
  • Stability: Stability under various pH conditions can influence formulation strategies.

These properties are critical for determining the compound's formulation for clinical use .

Applications

Foliglurax has potential applications primarily in:

  • Parkinson's Disease Treatment: As a symptomatic treatment aimed at reducing motor symptoms associated with Parkinson's disease.
  • Research Tool: Used in preclinical studies to investigate mGluR4 modulation effects on neurological functions and disorders.

The ongoing research into foliglurax aims to clarify its efficacy further and explore additional therapeutic indications beyond Parkinson's disease .

Pharmacological Mechanisms of Action

mGluR4 Positive Allosteric Modulation: Molecular Target Specificity

Foliglurax hydrochloride (developmental codes PXT-002331, DT2331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This receptor belongs to the group III mGlu receptors, which are primarily localized presynaptically and function to inhibit neurotransmitter release upon activation [4] [6]. Foliglurax binds to an allosteric site distinct from the orthosteric glutamate-binding domain, enhancing the receptor’s sensitivity to endogenous glutamate without directly activating it [2] [6]. This molecular targeting strategy offers superior specificity compared to orthosteric agonists, minimizing off-target effects.

Structural studies reveal that foliglurax stabilizes the active conformation of mGluR4 through interactions with transmembrane domains, particularly transmembrane helix 5 (TM5), which facilitates G-protein coupling efficiency [4] [6]. The compound exhibits nanomolar potency at human mGluR4 (EC₅₀ = 64.6 nM) and rat mGluR4 (EC₅₀ = 197 nM), with >50-fold selectivity over other mGlu receptor subtypes (mGlu1–3,5–8) and negligible activity at unrelated targets such as monoamine oxidases or cardiac ion channels [6]. Its brain penetrance is significant, with a brain-to-plasma partition coefficient (Kp) of 1.51 in rats, enabling central nervous system engagement after oral administration [6].

Table 1: Pharmacodynamic Profile of Foliglurax

ParameterHuman mGluR4Rat mGluR4Selectivity
EC₅₀ (Potency)64.6 nM197 nM>10 µM vs. mGlu1–3,5–8
Cooperativity (Log β)1.34 ± 0.05Not reportedN/A
Binding Affinity (Log Kb)-6.64 ± 0.07Not reported>30 µM vs. MAO-A/B
CNS Penetrance (Kp)N/A1.51Brain-to-plasma ratio

Glutamatergic Pathway Modulation in Basal Ganglia Circuits

In Parkinson’s disease (PD), degeneration of dopaminergic neurons disrupts the balance between direct and indirect pathways in the basal ganglia, leading to corticostriatal glutamatergic hyperactivity [3] [8]. Foliglurax modulates this pathway by enhancing mGluR4 activity on presynaptic terminals of corticostriatal afferents. Activation of these receptors inhibits excessive glutamate release, thereby normalizing excitatory input onto striatal projection neurons (SPNs) [3] [8].

Electrophysiological studies in 6-hydroxydopamine (6-OHDA)-lesioned rat models demonstrate that foliglurax application reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by 30–40%, confirming presynaptic inhibition of glutamate release [3]. This reduction restores bidirectional synaptic plasticity—specifically, long-term potentiation (LTP) and long-term depression (LTD)—which is essential for motor learning and habit formation [3] [8]. Notably, foliglurax’s modulation of glutamate transmission does not suppress physiological glutamatergic signaling, preserving essential motor coordination functions [3].

Table 2: Effects of Foliglurax on Striatal Synaptic Transmission

ModelInterventionChange in Glutamate ReleaseFunctional Outcome
6-OHDA-Lesioned RatsFoliglurax (10 µM)↓ 38% sEPSC frequencyRestored LTP/LTD balance
MPTP-Lesioned MiceFoliglurax (3 mg/kg)Normalized VGluT1 expressionImproved motor coordination
Non-Human Primates (PD)Foliglurax (oral)Reduced thalamocortical hyperactivationDecreased parkinsonian rigidity

Neuroprotective Mechanisms: Dopaminergic Neuron Preservation

Beyond symptomatic relief, foliglurax demonstrates disease-modifying potential through neuroprotective effects on dopaminergic neurons. In the MPTP mouse model of early PD, daily administration of foliglurax (3 mg/kg) prevented dopamine neuron loss in the substantia nigra pars compacta (SNpc) and preserved striatal dopamine content [2] [7]. Striatal dopamine levels in foliglurax-treated MPTP mice were 85% higher than untreated MPTP controls, correlating with improved motor function [2].

Mechanistically, foliglurax attenuates neuroinflammation by modulating glial mGluR4 receptors. It reduces reactive astrogliosis, evidenced by a 50% decrease in glial fibrillary acidic protein (GFAP) immunoreactivity in the striatum [2]. Microglial activation (Iba1 levels) remains unchanged, suggesting specificity for astrocyte-driven inflammation. Furthermore, foliglurax enhances mitochondrial resilience in dopaminergic neurons by upregulating antioxidant pathways, though the precise molecular mediators require further elucidation [7]. The neuroprotection exhibits a bell-shaped dose-response curve, with maximal efficacy at 3 mg/kg and diminished effects at higher doses (10 mg/kg), indicating an optimal therapeutic window [2].

Table 3: Neuroprotective Efficacy in MPTP Mouse Model

BiomarkerMPTP + VehicleMPTP + Foliglurax (3 mg/kg)p-value
Striatal DA (ng/mg tissue)12.3 ± 1.822.5 ± 2.1<0.01
DAT Binding (fmol/mg)48.2 ± 5.689.4 ± 7.3<0.001
GFAP Expression (Δ%)+155% vs. control+40% vs. control<0.05

Synergistic Interactions with Levodopa in Preclinical Models

Foliglurax enhances the efficacy of levodopa (L-DOPA) while mitigating associated complications like L-DOPA-induced dyskinesia (LID). In 6-OHDA-lesioned rats, co-administration of foliglurax with subtherapeutic L-DOPA doses restored dendritic spine density and synaptic depotentiation in striatal projection neurons—effects unattainable with either agent alone [3] [8]. This synergy arises from foliglurax’s ability to normalize aberrant glutamate signaling induced by pulsatile L-DOPA administration, thereby stabilizing SPN excitability [3] [7].

In dyskinetic non-human primates, foliglurax reduced LID severity by 60–70% without compromising L-DOPA’s antiparkinsonian effects [3] [4]. It achieves this by restoring inhibitory control over corticostriatal terminals, preventing pathological synaptic strengthening in direct pathway SPNs (dSPNs) [8]. Additionally, foliglurax counteracts serotonin-mediated aberrant dopamine release by dampening glutamate-driven hyperactivity in striatal circuits, indirectly reducing non-physiological dopamine fluctuations [7].

Table 4: Synergistic Effects in Preclinical LID Models

ModelTreatmentLID ReductionImpact on L-DOPA Efficacy
6-OHDA-Lesioned RatsL-DOPA + Foliglurax45–50% ↓ AIMsEnhanced rotational behavior
MPTP-Treated MacaquesL-DOPA + Foliglurax60–70% ↓ LIDPreserved ON-time
Mechanistic OutcomeDendritic Spine DensitySynaptic DepotentiationDA Release Dynamics
L-DOPA AlonePartial restorationImpairedErratic
L-DOPA + FoligluraxFull restorationRestoredStabilized

Properties

CAS Number

2133294-96-7

Product Name

Foliglurax hydrochloride

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C23H23N3O3S.ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;/h3-5,11-15,27H,1-2,6-10H2;1H/b25-19+;

InChI Key

LOBGNYCFXPNFJB-LUINMZRLSA-N

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.